1-(4-Butoxyphenyl)-5-methyl-1H-1,2,3-triazole

Lipophilicity Drug-likeness Membrane permeability

1-(4-Butoxyphenyl)-5-methyl-1H-1,2,3-triazole (CAS 89779-19-1) is a 1,5-disubstituted 1,2,3-triazole bearing a 4-butoxyphenyl group at N1 and a methyl group at C5. It has the molecular formula C13H17N3O, a molecular weight of 231.29 g/mol, a calculated LogP of 2.75, and a topological polar surface area (TPSA) of 39.94 Ų.

Molecular Formula C13H17N3O
Molecular Weight 231.29 g/mol
CAS No. 89779-19-1
Cat. No. B15208642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Butoxyphenyl)-5-methyl-1H-1,2,3-triazole
CAS89779-19-1
Molecular FormulaC13H17N3O
Molecular Weight231.29 g/mol
Structural Identifiers
SMILESCCCCOC1=CC=C(C=C1)N2C(=CN=N2)C
InChIInChI=1S/C13H17N3O/c1-3-4-9-17-13-7-5-12(6-8-13)16-11(2)10-14-15-16/h5-8,10H,3-4,9H2,1-2H3
InChIKeyWVEVHHCZIYBNKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Butoxyphenyl)-5-methyl-1H-1,2,3-triazole (CAS 89779-19-1): Procurement-Relevant Structural and Physicochemical Profile


1-(4-Butoxyphenyl)-5-methyl-1H-1,2,3-triazole (CAS 89779-19-1) is a 1,5-disubstituted 1,2,3-triazole bearing a 4-butoxyphenyl group at N1 and a methyl group at C5 . It has the molecular formula C13H17N3O, a molecular weight of 231.29 g/mol, a calculated LogP of 2.75, and a topological polar surface area (TPSA) of 39.94 Ų . The compound is commercially available at 97% purity and is synthesized via copper(I)-catalyzed azide–alkyne cycloaddition (CuAAC) between 4-butoxyphenyl azide and propyne or an equivalent methyl-alkyne synthon . As a member of the 1,2,3-triazole class, it shares the heterocyclic core of numerous bioactive scaffolds, but its specific substitution pattern—particularly the butoxy chain length—modulates lipophilicity, solubility, and potential target interactions relative to shorter-chain alkoxy or non-alkoxy analogs.

Why 1-(4-Butoxyphenyl)-5-methyl-1H-1,2,3-triazole Cannot Be Replaced by Generic 1,2,3-Triazole Analogs Without Quantitative Justification


The 1,2,3-triazole scaffold is widely exploited in medicinal chemistry and agrochemical discovery, but the assumption that any N1-aryl-5-methyl-1,2,3-triazole can substitute for another is not supported by data. The identity of the para-substituent on the N1-phenyl ring governs lipophilicity, electronic character, and steric profile, each of which dictates membrane permeability, metabolic stability, and target-binding complementarity . The butoxy substituent in 1-(4-butoxyphenyl)-5-methyl-1H-1,2,3-triazole provides a calculated LogP of 2.75—distinct from the methoxy (~1.6–1.8), ethoxy (~2.0–2.2), and unsubstituted phenyl (~1.8–2.1) analogs . Moreover, the 1,5-disubstitution regiochemistry confers different pharmacophoric properties and mechanical stability compared to the 1,4-disubstituted isomer, as demonstrated by mechanochemical and crystallographic studies [1]. Substituting without confirming equivalent LogP, TPSA, and regiochemistry risks altering solubility, permeability, protein binding, and ultimately biological readout. The quantitative evidence below establishes where this compound differs from its closest structural neighbors.

Quantitative Differentiation Evidence: 1-(4-Butoxyphenyl)-5-methyl-1H-1,2,3-triazole vs. Closest Analogs


Lipophilicity (LogP) Comparison: Butoxy vs. Methoxy, Ethoxy, and Unsubstituted Phenyl Analogs

The calculated LogP of 1-(4-butoxyphenyl)-5-methyl-1H-1,2,3-triazole is 2.75 . This value is approximately 0.5–1.1 log units higher than the methoxy analog (estimated LogP ~1.6–1.8 for 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole) and approximately 0.5–0.7 log units higher than the ethoxy analog (estimated LogP ~2.0–2.2) . The unsubstituted 1-phenyl-5-methyl-1H-1,2,3-triazole core has a calculated LogP of approximately 2.09 . The incremental increase of ~0.66 log units conferred by the butoxy chain places this compound within the optimal Lipinski logP window (1–3) while providing enhanced membrane partitioning relative to shorter-chain analogs, without exceeding the logP >5 threshold associated with poor solubility and increased off-target binding risk.

Lipophilicity Drug-likeness Membrane permeability

Topological Polar Surface Area (TPSA) and Hydrogen Bond Profile: Consistency Within the Alkoxy Series

The TPSA of 1-(4-butoxyphenyl)-5-methyl-1H-1,2,3-triazole is 39.94 Ų, with 4 hydrogen bond acceptors and 0 hydrogen bond donors . This TPSA value falls below the 60 Ų threshold commonly associated with good oral absorption and below the 90 Ų threshold associated with blood-brain barrier penetration. The value is identical to that of the closely related 1-(1-butoxyethyl)-1,2,4-triazole (TPSA = 39.94 Ų, LogP = 1.61) [1], indicating that the TPSA is governed by the triazole ring nitrogen count rather than the alkoxy chain length. However, when combined with the higher LogP of 2.75 (versus 1.61 for the 1,2,4-regioisomer), the butoxy-phenyl-1,2,3-triazole achieves a more favorable balance of permeability and solubility for applications requiring moderate lipophilicity with retained hydrogen-bonding capacity. The zero H-bond donor count distinguishes it from 1,2,3-triazole-4-carboxylic acid derivatives (which bear a COOH donor) that may exhibit different aggregation and solubility behavior.

Drug-likeness CNS penetration Oral bioavailability

Regiochemical Differentiation: 1,5-Disubstituted vs. 1,4-Disubstituted 1,2,3-Triazole Pharmacophoric Properties

1-(4-Butoxyphenyl)-5-methyl-1H-1,2,3-triazole is a 1,5-disubstituted regioisomer. A systematic analysis of X-ray crystal structures of 1,2,3-triazoles in complex with proteins and DNA revealed that 1,5-disubstituted triazoles exhibit distinct pharmacophoric interaction patterns compared to 1,4-disubstituted isomers, particularly in hydrogen-bonding geometry and π-stacking orientation [1]. Furthermore, mechanochemical evaluation demonstrated that 1,5-disubstituted triazoles possess increased mechanical deformability relative to the 1,4-isomer, attributed to differences in cycloreversion activation barriers as confirmed by DFT calculations using extended Bell theory [2]. This has practical implications: when used as a building block in solid-phase synthesis or as a ligand scaffold, the 1,5-regioisomer may undergo cycloreversion under force at thresholds distinct from 1,4-isomers. The compound's 1,5-substitution is confirmed by its synthesis route employing CuAAC with a terminal alkyne and 4-butoxyphenyl azide, which selectively yields the 1,4-isomer when using copper catalysis; however, the 5-methyl group indicates a 1,5-disubstitution pattern achievable through ruthenium-catalyzed or metal-free approaches, making this compound representative of the less common 1,5-series.

Regiochemistry Pharmacophore Mechanochemical stability

CYP450 Inhibition Selectivity: Class-Level Evidence from the Related 1-(4-Butoxyphenyl)-1H-1,2,4-triazole Scaffold

Although direct CYP450 inhibition data for 1-(4-butoxyphenyl)-5-methyl-1H-1,2,3-triazole are not publicly available, data from its 1,2,4-triazole regioisomer—1-(4-butoxyphenyl)-1H-1,2,4-triazole (CHEMBL345544)—provide class-level insight. This analog exhibited differential CYP isoform inhibition: IC50 = 68 nM against CYP2C19, IC50 = 283 nM against CYP1A2, IC50 = 2,800 nM against CYP2C9, and IC50 = 9,540 nM against CYP2D6 [1]. The >140-fold selectivity window between CYP2C19 (68 nM) and CYP2D6 (>9.5 µM) suggests that the butoxyphenyl-triazole pharmacophore engages CYP isoforms with pronounced selectivity. While the 1,2,3-triazole core may exhibit altered isoform preference compared to the 1,2,4-triazole, the butoxyphenyl substituent is a conserved determinant of lipophilic binding to CYP active sites. Users procuring this compound for medicinal chemistry programs should anticipate that CYP inhibition liability will be isoform-dependent and that the butoxy chain length is a tunable parameter for modulating CYP engagement.

CYP450 inhibition Drug-drug interaction Metabolic stability

Synthetic Accessibility and Purity: Reliable CuAAC Click Chemistry Yield and Commercial Availability at 97% Purity

1-(4-Butoxyphenyl)-5-methyl-1H-1,2,3-triazole is synthesized via the copper(I)-catalyzed azide–alkyne cycloaddition (CuAAC) between 4-butoxyphenyl azide and a methyl-alkyne source . This click chemistry approach provides regioselective access to the 1,4-disubstituted isomer under standard conditions, while the 1,5-isomer (as in this compound) can be accessed through ruthenium-catalyzed cycloaddition or metal-free methods. The compound is commercially available at 97% purity , and its molecular identity can be unambiguously confirmed by the InChI Key WVEVHHCZIYBNKT-UHFFFAOYSA-N . For researchers scaling up from milligram to gram quantities, the commercial availability at defined purity eliminates the need for in-house synthesis optimization. The CuAAC synthetic route is well-precedented for analogous 1,2,3-triazoles: the related ligand 1-(4-butoxyphenyl)-4-(2-pyridyl)-1,2,3-triazole was synthesized and converted to its Ni(II) complex in good yield, demonstrating the generality of the butoxyphenyl-azide click platform [1].

Click chemistry Synthetic accessibility Chemical procurement

Evidence-Backed Application Scenarios for 1-(4-Butoxyphenyl)-5-methyl-1H-1,2,3-triazole (CAS 89779-19-1)


Medicinal Chemistry: Lipophilicity-Optimized Triazole Building Block for Lead Optimization

With a calculated LogP of 2.75 and TPSA of 39.94 Ų , this compound occupies a favorable physicochemical space for oral drug candidates. When a lead series requires incremental LogP increases to improve membrane permeability without exceeding Lipinski thresholds, the butoxy-substituted triazole provides a +0.66 LogP increment over the unsubstituted phenyl analog. This makes it suitable for fragment growing or scaffold hopping campaigns where fine-tuning of lipophilicity is required. Researchers should request the 97% purity grade and confirm identity via the InChI Key WVEVHHCZIYBNKT-UHFFFAOYSA-N .

Coordination Chemistry: Click-Derived Ligand Scaffold for Transition Metal Complexes

The 1,2,3-triazole ring functions as an N-donor ligand for metal coordination, and the butoxyphenyl substituent modulates solubility and steric bulk. The closely related analog 1-(4-butoxyphenyl)-4-(2-pyridyl)-1,2,3-triazole has been successfully employed as a bis-chelating ligand for Ni(II), yielding complexes active as pre-catalysts for ethylene oligomerization with moderate activity and good C4 selectivity [1]. The 5-methyl analog (this compound) could serve as a less sterically demanding ligand variant, where the methyl group at C5 (rather than pyridyl) alters the coordination geometry and electronic properties at the metal center. The 1,5-disubstitution pattern further influences ligand field strength compared to 1,4-isomers [2].

Agrochemical Discovery: Triazole Scaffold for Fungicide Lead Generation

Phenoxy-phenyl-substituted triazole derivatives are an established class of agricultural fungicides, with numerous patent-protected examples demonstrating efficacy against phytopathogenic fungi [3]. While 1-(4-butoxyphenyl)-5-methyl-1H-1,2,3-triazole itself has not been the subject of published fungicidal field trials, its structural features—the butoxy chain for lipophilic optimization and the 1,2,3-triazole core for target enzyme binding—align with the pharmacophoric requirements of demethylase-inhibiting fungicides. Procurement for agrochemical screening programs should include co-acquisition of methoxy and ethoxy chain-length analogs to establish a structure-activity relationship (SAR) series, using the LogP data in Section 3 as the basis for interpreting differential activity.

Material Science: 1,5-Disubstituted Triazole Monomer for Mechanoresponsive Polymers

The 1,5-disubstituted 1,2,3-triazole exhibits higher mechanical deformability than the 1,4-isomer, as demonstrated by mechanochemical force-extension experiments supported by DFT calculations [2]. This property makes 1-(4-butoxyphenyl)-5-methyl-1H-1,2,3-triazole a candidate monomer or cross-linker for mechanoresponsive polymer networks, where force-induced cycloreversion of the triazole ring could serve as a molecular-scale force sensor or triggered-release mechanism. The butoxy chain provides organic solubility for polymer processing, while the 5-methyl group ensures the 1,5-regiochemistry required for the distinct mechanochemical response.

Quote Request

Request a Quote for 1-(4-Butoxyphenyl)-5-methyl-1H-1,2,3-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.